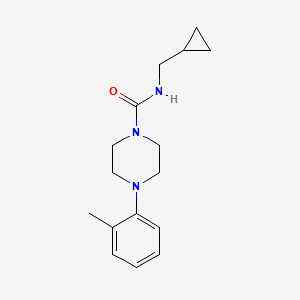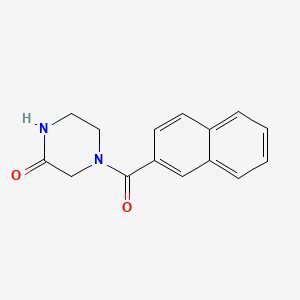![molecular formula C12H13N3O5S B7471115 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation and immune responses. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in inflammation and immune responses. Activation of the P2Y6 receptor by UDP leads to the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. By antagonizing the P2Y6 receptor, this compound inhibits the activation of these pathways and reduces inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by activating the caspase-dependent pathway. In immune cells, this compound modulates immune responses by reducing the production of pro-inflammatory cytokines and chemokines and inhibiting the activation of downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the P2Y6 receptor, which allows for precise modulation of the receptor's activity. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, including:
1. Development of more potent and selective P2Y6 receptor antagonists for therapeutic applications.
2. Investigation of the role of the P2Y6 receptor in various diseases, including cancer, inflammation, and neurological disorders.
3. Evaluation of the efficacy and safety of this compound in clinical trials for the treatment of various diseases.
4. Study of the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
5. Investigation of the potential synergistic effects of this compound with other drugs for the treatment of various diseases.
Synthesemethoden
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-3-pyrazolethiol to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 2-amino-5-methylthiazole to form this compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-15-6-5-11(13-15)14-21(18,19)10-7-8(12(16)17)3-4-9(10)20-2/h3-7H,1-2H3,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMAEZMGJEPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

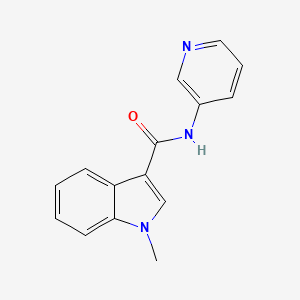
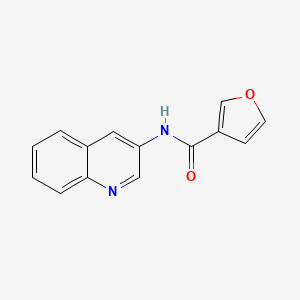
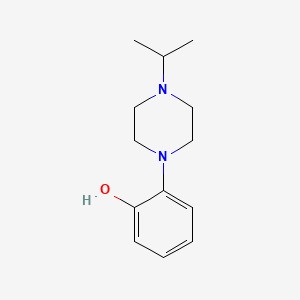
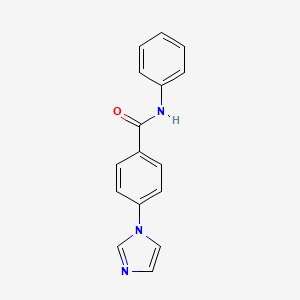
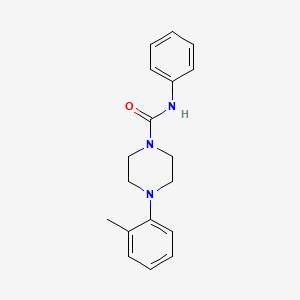
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
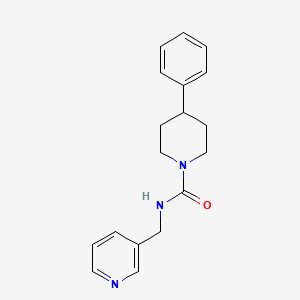
![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
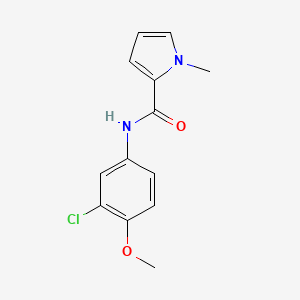
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
